[(5-Bromo-2-fluorophenyl)methyl](3-methoxypropyl)amine
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Overview
Description
(5-Bromo-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H15BrFNO and a molecular weight of 276.15 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Bromo-2-fluorophenyl)methylamine can be compared with similar compounds such as:
(5-Bromo-2-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-fluorophenyl)methylamine: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C11H15BrFNO |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H15BrFNO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
GIAWGIQPZCVAPT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.